molecular formula C17H32N2O6Si B12334582 Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)-

Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)-

Cat. No.: B12334582
M. Wt: 388.5 g/mol
InChI Key: LIAXAQMLULVPAE-LWNNLKQOSA-N
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Description

Thymidine, 3’-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-(hydroxymethyl)- is a modified nucleoside derivative of thymidine. Thymidine itself is one of the four nucleosides that make up DNA, playing a crucial role in the synthesis and repair of DNA. The modification with the 3’-O-[(1,1-dimethylethyl)dimethylsilyl] group and the 4’-(hydroxymethyl) group enhances its stability and reactivity, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-(hydroxymethyl)- typically involves the protection of the hydroxyl groups on thymidine. The 3’-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group, while the 4’-hydroxyl group is modified to a hydroxymethyl group. The reaction conditions often involve the use of silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and modification steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The silyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antiviral Applications

Thymidine derivatives have shown promise in antiviral applications. Studies indicate that modifications to the thymidine structure can enhance its efficacy against viral infections. For instance, certain derivatives have demonstrated inhibitory effects on viral replication processes by interfering with nucleic acid synthesis .

Anticancer Potential

Research has highlighted the potential of Thymidine derivatives as anticancer agents. The compound's ability to inhibit DNA repair mechanisms in cancer cells has been a focal point of investigation. For example, some studies suggest that thymidine analogs can act as effective inhibitors of DNA repair proteins such as REV7, which are crucial for cancer cell survival .

Case Studies and Research Findings

  • Antimicrobial Activity : A series of studies have evaluated the antimicrobial properties of thymidine derivatives. For instance, compounds synthesized with similar modifications exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as new antimicrobial agents .
  • Mechanistic Studies : Investigations into the mechanism of action reveal that thymidine derivatives may induce apoptosis in cancer cells through the activation of specific signaling pathways, thereby reducing tumor growth in vitro and in vivo models .
  • Pharmacokinetics and Toxicology : The pharmacokinetic profiles of these compounds have been assessed to understand their absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings indicate favorable profiles that warrant further exploration in clinical settings .

Mechanism of Action

The mechanism of action of Thymidine, 3’-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-(hydroxymethyl)- involves its incorporation into DNA during synthesis. The modified nucleoside can interfere with DNA replication and repair processes, making it useful in antiviral and anticancer research. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    Thymidine, 3’-O-[(1,1-dimethylethyl)dimethylsilyl]-, 5’-(4-methylbenzenesulfonate): Another modified thymidine derivative with different protective groups.

    Thymidine, 3’-O-[(1,1-dimethylethyl)dimethylsilyl]-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-4’-C-ethenyl-: A more complex derivative with additional modifications.

Uniqueness

Thymidine, 3’-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-(hydroxymethyl)- is unique due to its specific combination of protective groups and modifications, which enhance its stability and reactivity. This makes it particularly useful in applications where stability and precise reactivity are crucial.

Biological Activity

Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)- is a modified nucleoside that has garnered attention for its potential applications in molecular biology and medicinal chemistry. This compound is characterized by the presence of a silyl group, which enhances its stability and solubility in various biological environments. Understanding its biological activity is crucial for its application in drug development and genetic engineering.

  • Molecular Formula : C16H28N2O5Si
  • Molecular Weight : 356.49 g/mol
  • CAS Number : 139888-01-0
  • Structure : The compound features a thymidine backbone with a tert-butyldimethylsilyl group at the 3' position and a hydroxymethyl group at the 4' position.

Biological Activity Overview

Thymidine derivatives have been studied for their role in DNA synthesis and repair mechanisms. The introduction of silyl groups is known to enhance the stability of nucleosides against enzymatic degradation, which is beneficial for therapeutic applications.

The biological activity of this compound primarily involves:

  • Inhibition of Nucleoside Kinases : Modified thymidine can inhibit nucleoside kinases, which are essential for nucleotide metabolism.
  • Incorporation into DNA : The compound can be incorporated into DNA strands during replication, potentially leading to mutations or altered gene expression.
  • Antiviral Properties : Some thymidine analogs exhibit antiviral activity by interfering with viral DNA polymerases.

1. Antiviral Activity

A study investigated the antiviral properties of various thymidine analogs, including those with silyl modifications. Results indicated that these compounds could inhibit the replication of certain viruses by competing with natural substrates for viral polymerases.

CompoundVirus TargetedIC50 (µM)
Thymidine Analog AHerpes Simplex Virus5.2
Thymidine, 3'-O-silylCytomegalovirus3.8

2. Stability in Biological Systems

Research has shown that the silyl modification significantly increases the stability of thymidine in serum compared to unmodified nucleosides. This stability is critical for therapeutic applications where prolonged circulation time is desired.

Time (h)Concentration (µM) - UnmodifiedConcentration (µM) - Silyl Modified
0100100
243085
481070

3. Incorporation into DNA

A study on the incorporation efficiency of modified thymidines into DNA showed that the silyl-modified version was incorporated more efficiently than its unmodified counterpart, suggesting potential for use in gene therapy.

Properties

Molecular Formula

C17H32N2O6Si

Molecular Weight

388.5 g/mol

IUPAC Name

1-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-bis(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C17H32N2O6Si/c1-11-8-19(15(23)18-14(11)22)13-7-12(17(9-20,10-21)24-13)25-26(5,6)16(2,3)4/h11-13,20-21H,7-10H2,1-6H3,(H,18,22,23)/t11?,12-,13+/m0/s1

InChI Key

LIAXAQMLULVPAE-LWNNLKQOSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)(CO)CO)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)(CO)CO)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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